An In-depth Technical Guide to Vinylcyclohexane: Chemical Properties and Structure
An In-depth Technical Guide to Vinylcyclohexane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylcyclohexane, also known as ethenylcyclohexane or cyclohexylethylene, is a cyclic olefin of significant interest in organic synthesis and polymer chemistry. Its unique structure, combining a saturated cyclohexane (B81311) ring with a reactive vinyl group, makes it a versatile building block for the synthesis of a variety of organic compounds and polymers. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and key reactions, complete with detailed experimental protocols and structural visualizations.
Chemical Structure and Identification
The fundamental structure of vinylcyclohexane consists of a vinyl group (–CH=CH₂) attached to a cyclohexane ring.
Structure of Vinylcyclohexane:
Caption: Chemical structure of vinylcyclohexane.
Identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | Ethenylcyclohexane[1] |
| Synonyms | Vinylcyclohexane, Cyclohexylethylene, Cyclohexylethene[1][2] |
| CAS Number | 695-12-5[1][2] |
| Molecular Formula | C₈H₁₄[1][2] |
| InChI | InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2,8H,1,3-7H2[1] |
| InChIKey | LDLDYFCCDKENPD-UHFFFAOYSA-N[1] |
| SMILES | C1CCC(CC1)C=C |
Physical and Chemical Properties
Vinylcyclohexane is a colorless liquid with a characteristic mild, sweet odor.[3] It is insoluble in water but soluble in many organic solvents.[3][4]
Table of Physical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 110.20 g/mol | [1] |
| Boiling Point | 128 °C | [5][6] |
| Melting Point | -101 °C (-150°F) | [7] |
| Density | 0.805 g/mL at 25 °C | [5][6] |
| Vapor Pressure | 15 mmHg at 25 °C (77°F) | [7] |
| Vapor Density | 3.76 (Air = 1) | [7] |
| Flash Point | 15.6 °C (60°F) | [7] |
| Refractive Index (n20/D) | 1.446 |[5][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of vinylcyclohexane.
Table of Spectroscopic Data:
| Technique | Key Peaks / Signals (Solvent: CDCl₃) |
| ¹H NMR | δ 5.78 (m, 1H), 4.91 (dd, J=18.9, 10.8 Hz, 2H), 1.95 (m, 1H), 1.75-1.64 (m, 5H), 1.29-1.06 (m, 5H)[8] |
| ¹³C NMR | Signals expected for 2 sp² carbons (vinyl group) and 6 sp³ carbons (cyclohexane ring) |
| Infrared (IR) | Key absorptions for C=C stretch, =C-H stretch, and C-H stretch. |
| Mass Spec. (MS) | Molecular Ion (M⁺) peak at m/z = 110. Prominent fragment ions at m/z = 81 and 67.[9] |
Reactivity and Key Reactions
The vinyl group in vinylcyclohexane is the primary site of its reactivity, undergoing typical alkene reactions. It is also used as a monomer in polymerization.[4]
Hydration Reactions
The addition of water across the double bond of vinylcyclohexane can be achieved through several methods, yielding different regioisomers.
Reaction Pathways for the Hydration of Vinylcyclohexane:
Caption: Hydration reaction pathways of vinylcyclohexane.
-
Oxymercuration-Demercuration: This two-step process results in the Markovnikov addition of water to the double bond, forming 1-cyclohexylethanol. A key advantage of this method is that it avoids carbocation rearrangements.[10] The reaction proceeds through a mercurinium ion intermediate.[5]
-
Acid-Catalyzed Hydration: Treatment with a strong acid, such as sulfuric acid, in the presence of water also yields the Markovnikov product, 1-cyclohexylethanol. This reaction proceeds through a carbocation intermediate, which can be susceptible to rearrangements in other systems.[11][12]
-
Hydroboration-Oxidation: This reaction provides the anti-Markovnikov product, 2-cyclohexylethanol. Borane (BH₃) adds to the double bond, followed by oxidation with hydrogen peroxide in a basic solution.[2][3]
Experimental Protocols
General Spectroscopic Analysis Workflow
The characterization of vinylcyclohexane and its reaction products typically follows a standard spectroscopic workflow.
Workflow for Spectroscopic Analysis:
Caption: General workflow for spectroscopic analysis.
Protocol for Oxymercuration-Demercuration
This protocol is a generalized procedure for the oxymercuration-demercuration of an alkene like vinylcyclohexane.
-
Oxymercuration: In a round-bottom flask, dissolve vinylcyclohexane in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add mercuric acetate (B1210297) (Hg(OAc)₂) to the solution and stir at room temperature for 30-60 minutes. The disappearance of the alkene can be monitored by TLC.
-
Demercuration: Cool the reaction mixture in an ice bath.
-
Add an aqueous solution of sodium hydroxide, followed by the slow, portion-wise addition of sodium borohydride (B1222165) (NaBH₄).
-
Stir the mixture for 1-2 hours. The formation of elemental mercury as a grey precipitate will be observed.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 1-cyclohexylethanol by column chromatography or distillation.
Protocol for Acid-Catalyzed Hydration
This is a general procedure for the acid-catalyzed hydration of an alkene.
-
To a solution of vinylcyclohexane in a suitable solvent (e.g., diethyl ether or THF), add a dilute aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄).[13]
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by GC or TLC.
-
Once the reaction is complete, neutralize the acid with a weak base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude 1-cyclohexylethanol, which can be purified further.
Protocol for Hydroboration-Oxidation
The following is a generalized protocol for the hydroboration-oxidation of an alkene.
-
Hydroboration: In a dry, nitrogen-flushed flask, dissolve vinylcyclohexane in anhydrous THF.
-
Cool the solution in an ice bath and slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF).[7]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Oxidation: Cool the mixture again in an ice bath and slowly add an aqueous solution of sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide (H₂O₂).[7]
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic phase, filter, and remove the solvent to yield the crude 2-cyclohexylethanol, which can then be purified.
Safety and Hazards
Vinylcyclohexane is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It may be fatal if swallowed and enters the airways.[1]
Conclusion
Vinylcyclohexane is a valuable compound in organic chemistry with well-defined physical, chemical, and spectroscopic properties. Its reactivity, particularly at the vinyl moiety, allows for the stereoselective and regioselective synthesis of various cyclohexyl-substituted compounds, making it a cornerstone for further chemical transformations and polymer synthesis. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals working with this versatile molecule.
References
- 1. VINYLCYCLOHEXANE(695-12-5) 13C NMR [m.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. VINYLCYCLOHEXANE(695-12-5) 1H NMR spectrum [chemicalbook.com]
- 5. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 6. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Cyclohexane, ethenyl- [webbook.nist.gov]
- 9. Vinylcyclohexane | C8H14 | CID 12757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. en.wikipedia.org [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 5.3 Hydration of Alkenes: Addition of H2O – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
